Fmoc-L-Lys(Nvoc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

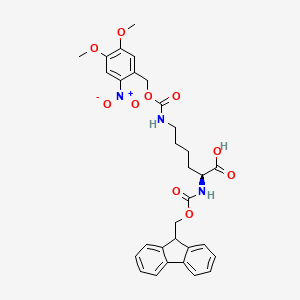

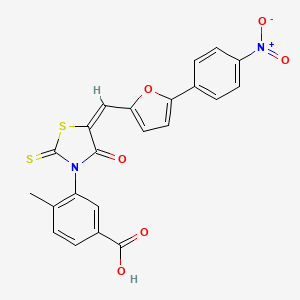

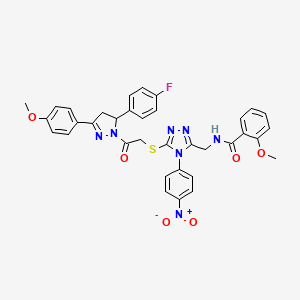

“Fmoc-L-Lys(Nvoc)-OH” is a lysine derivative that is compatible with solid-phase peptide synthesis (SPPS) . The N-terminal protecting group, nitroveratryloxycarbonyl (NVOC), is photolabile and can be cleaved by photolysis at 350 nm .

Synthesis Analysis

“this compound” is synthesized using solid-phase peptide synthesis (SPPS). The NVOC group can be removed by photolysis at 350 nm .Molecular Structure Analysis

The empirical formula of “this compound” is C31H33N3O10. It has a molecular weight of 607.61 .Chemical Reactions Analysis

The NVOC group in “this compound” can be cleaved by photolysis at 350 nm .Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 108°C (decomposition). It should be stored at 2-8°C .Applications De Recherche Scientifique

Peptide Synthesis and Functionalization

Peptide Synthesis : Fmoc-L-Lys(Nvoc)-OH is used in solid-phase peptide synthesis (SPPS) for preparing selectively functionalized peptides. It facilitates the incorporation of reactive linkers for conjugation to proteins with thiol groups, as demonstrated in the synthesis of HIV-1 peptides (Rusiecki & Warne, 1993).

Peptide Ligation : This compound enables efficient peptide ligation using azido-protected peptides via the thioester method. The azido group can be reduced to an amino group post-condensation, illustrating its utility in peptide modification (Katayama et al., 2008).

Synthesis of Branched Peptides : It has been used in the synthesis of bivalent consolidated ligands, specifically branched peptides with interactions targeting specific protein domains (Xu et al., 2004).

Biomedical Applications

Supramolecular Gels : In biomedical applications, this compound is a component in the creation of supramolecular hydrogels. These gels have biocompatible properties and are studied for their antimicrobial activity when combined with silver mixtures (Croitoriu et al., 2021).

Drug Delivery : It has been utilized in the design of ultraviolet light-responsive peptide-based supramolecular hydrogels. Such hydrogels can be used for controlled drug delivery, demonstrating the potential of this compound in creating responsive drug delivery systems (Roth-Konforti et al., 2018).

Material Science and Chemistry

Gelation Properties : this compound has been studied for its role in gelation. It aids in forming stable organogels in various solvents, and its gelation capabilities are influenced by factors like concentration, temperature, and pH (Geng et al., 2017).

Aggregation Properties : Its self-assembled structures, driven by interactions like π-π stacking and hydrogen bonding, are explored for potential applications in material chemistry and biomedical fields (Gour et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

“Fmoc-L-Lys(Nvoc)-OH” and other photocaged amino acids are useful in the synthesis of photocleavable chemical tools. These tools allow for spatial and temporal control over released molecules in biological applications . This opens up new possibilities in the field of biochemistry and molecular biology.

Propriétés

IUPAC Name |

(2S)-6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEGMVQGRMCJDM-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[5-({[(3-fluoro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2743160.png)

![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)